N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-13(12-8-21-9-4-1-2-5-10(9)22-12)16-15-18-17-14(23-15)11-6-3-7-20-11/h1-2,4-5,11-12H,3,6-8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWAQSAQMJKUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole and tetrahydrofuran intermediates with the benzo-dioxine moiety using amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Observations
Steric and Electronic Effects :
- The target compound’s dual benzodioxine framework (vs. single benzodioxine in G786-0371/0372) may enhance π-π stacking interactions but increase steric hindrance .
- Electron-donating groups (e.g., methoxy in G786-0372) improve solubility, while electron-withdrawing substituents (e.g., nitro in ) may enhance reactivity or binding affinity to electrophilic targets.
Thiophene-based analogs (e.g., ) introduce heteroatoms that could modulate metabolic stability.
Synthetic Accessibility :
- Compounds like G786-0371 and G786-0372 are available in milligram quantities , suggesting feasible synthetic routes. The target compound (BG02047) lacks availability data, implying scalability challenges.
Research Implications
While detailed pharmacological data for these compounds are absent in the provided evidence, structural analysis highlights the following:
Biological Activity
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a benzodioxine moiety. Its molecular formula is , which suggests various functional groups contributing to its reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Ring | Contributes to potential antimicrobial activity. |
| Benzodioxine Moiety | May enhance interaction with biological targets. |
| Carboxamide Group | Involved in hydrogen bonding with enzymes. |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the oxadiazole moiety is particularly significant for its potential antimicrobial properties, as seen in related compounds.
Interaction with Biological Targets
Research indicates that compounds containing oxadiazole rings often exhibit:
- Antimicrobial Activity : Particularly against Gram-positive bacteria.
- Enzyme Inhibition : Potentially acting on pathways like the polyol pathway by interacting with aldose reductase.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of oxadiazoles show strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism may involve the inhibition of biofilm formation and interference with gene transcription related to virulence factors .
Cytotoxicity Assessments
Cytotoxicity studies involving cell lines such as L929 have shown that certain derivatives do not exhibit significant toxicity at lower concentrations, indicating a favorable therapeutic index. For example, compounds tested at concentrations up to 200 µM showed varying effects on cell viability, with some enhancing metabolic activity .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy
- A study evaluated the effectiveness of several oxadiazole derivatives against a panel of bacterial strains. The results indicated that certain compounds were more effective than traditional antibiotics like ciprofloxacin.
- Table 1: Antimicrobial Activity Results
| Compound | MIC (µg/mL) | Activity Against |
|---------------|-------------|------------------------|
| Compound A | 8 | MRSA |
| Compound B | 16 | E. coli |
| Compound C | 4 | Staphylococcus spp. |
-
Cytotoxicity Profile
- Another study assessed the cytotoxic effects of the compound on various cancer cell lines. The findings suggested that some derivatives could stimulate cell growth rather than inhibit it.
- Table 2: Cytotoxicity Results
| Dose (µM) | Viability (%) at 24h | Viability (%) at 48h |
|---------------|----------------------|----------------------|
| 200 | 78 | 68 |
| 100 | 92 | 79 |
| 50 | 96 | 97 |
Q & A
Basic Synthesis and Characterization
Q: What are the established synthetic routes for N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how are intermediates validated? A: The synthesis typically involves multi-step reactions:
- Step 1: Cyclization of precursor hydrazides with carbonyl derivatives to form the 1,3,4-oxadiazole ring.
- Step 2: Coupling the oxadiazole intermediate with a substituted benzodioxine-carboxylic acid via carbodiimide-mediated amide bond formation.
- Validation: Intermediates are characterized using NMR (¹H/¹³C), IR (to confirm functional groups like amide C=O), and HRMS (for molecular ion verification). For example, oxadiazole ring formation is confirmed by IR peaks at 1600–1650 cm⁻¹ (C=N stretch) and NMR signals for aromatic protons .
Advanced Structural Optimization
Q: How can substituents on the oxadiazole or benzodioxine rings modulate biological activity, and what computational tools are used to predict these effects? A:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzodioxine ring enhance electrophilicity, potentially improving enzyme inhibition. Bulky groups on oxadiazole may hinder binding to hydrophobic pockets .
- Computational Methods: Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like kinases or GPCRs. For example, oxolan-2-yl substituents may improve solubility via hydrogen bonding with solvent .
Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s antimicrobial or anticancer activity, and how are conflicting data resolved? A:
- Assays:
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative strains.
- Anticancer: MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Data Conflict Resolution: Cross-validate with orthogonal assays (e.g., live/dead staining vs. MTT). For instance, discrepancies in IC₅₀ values may arise from redox interference; use resazurin-based assays for confirmation .
Mechanistic Studies
Q: How can researchers identify the molecular targets of this compound, and what techniques confirm target engagement? A:
- Target Identification:
- Pull-down assays with biotinylated analogs and streptavidin beads.
- Phage display libraries to screen for binding proteins.
- Engagement Validation:
- SPR (surface plasmon resonance) for binding affinity (KD).
- Cellular thermal shift assay (CETSA) to confirm target stabilization in vivo .
Analytical Challenges in Purity Assessment
Q: What advanced chromatographic or spectroscopic methods address purity challenges in final compounds? A:
- HPLC-PDA: Uses a C18 column (ACN/water gradient) to separate isomers or byproducts.
- LC-MS/MS: Detects trace impurities (<0.1%) via fragmentation patterns.
- XRD: Resolves crystal polymorphism, critical for reproducibility in biological assays .
Stability and Degradation Pathways
Q: How do researchers evaluate hydrolytic or oxidative stability, and what formulations mitigate degradation? A:
- Stability Studies:
- Forced degradation under acidic/alkaline (0.1M HCl/NaOH) or oxidative (H₂O₂) conditions.
- LC-MS identifies degradation products (e.g., cleavage of oxadiazole to hydrazides).
- Formulation Strategies: Use cyclodextrin complexes or PEGylation to protect labile groups like the amide bond .
Comparative Studies with Analogues
Q: How does replacing oxolan-2-yl with other heterocycles (e.g., furan) impact pharmacological properties? A:
- Pharmacokinetics: Furan analogs show faster metabolic clearance (CYP450-mediated oxidation) vs. oxolan-2-yl’s improved t½ due to steric hindrance.
- Bioactivity: Oxolan-2-yl enhances CNS penetration (logP ~2.5) compared to polar furan derivatives. Data from SAR tables in related compounds support these trends .
Data Reproducibility Challenges
Q: What factors contribute to variability in synthetic yields, and how are reaction conditions optimized? A:
- Critical Factors:
- Catalyst loading (e.g., EDCI/HOBt in amide coupling).
- Solvent polarity (e.g., DMF vs. THF for cyclization efficiency).
- Optimization Tools:
- DoE (Design of Experiments) to screen temperature, solvent, and stoichiometry.
- In situ FTIR monitors reaction progress and identifies side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
